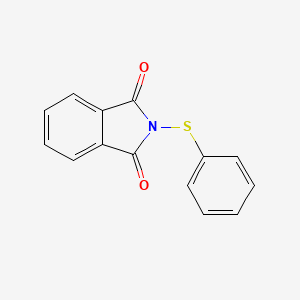

N-(Phenylthio)phthalimide

Vue d'ensemble

Description

N-(Phenylthio)phthalimide is an N-substituted phthalimide. It is used as a sulphenylating agent .

Synthesis Analysis

The synthesis of N-(Phenylthio)phthalimide has been reported . The title compound N-(Phenylthio)phthalimide has been synthesized and characterized by FT-IR, NMR, and X-ray single-crystal determination .Molecular Structure Analysis

The compound crystallizes in the triclinic sp. gr. Pbar 1 with Z = 2. The title compound is not planar. The dihedral angle between the phthalimide and phenyl ring systems is 77.41 (8)° . The N-(Phenylthio)phthalimide molecule contains a total of 29 bond(s). There are 20 non-H bond(s), 14 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), and 1 sulfonamide(s) (thio-/dithio-) .Chemical Reactions Analysis

To a stirred solution of 55 gm (0.5 mole) of benzene thiol in 300 ml of η -pentane at 0°C is added chlorine gas until an assay (GC) of the resulting red-orange solution shows quantitative conversion to the sulfenyl chloride. The reaction usually requires about 39 gm (0.6 mole) of chlorine .Physical And Chemical Properties Analysis

N-(Phenylthio)phthalimide has a molecular weight of 255.29. It is a white to light yellow powder to crystal. It has a melting point of 161.0 to 166.0 °C .Applications De Recherche Scientifique

1. Herbicide Discovery

- Application Summary: N-(Phenylthio)phthalimide derivatives have been used in the design of potent protoporphyrinogen oxidase inhibitors, which are promising targets for herbicide discovery .

- Methods of Application: A series of novel phthalimide derivatives were designed by molecular docking studies targeting the crystal structure of mitochondrial PPO from tobacco . The derivatives were synthesized, characterized, and their herbicidal activities were evaluated .

- Results: The herbicidal bioassay results showed that some compounds had good herbicidal activities . One of them showed excellent herbicidal efficacy against A. retroflexus and B. campestris via the small cup method and via pre-emergence and post-emergence spray treatments .

2. Inhibition of Nematode Trehalose-6-Phosphate Phosphatases

- Application Summary: N-(Phenylthio)phthalimide has been identified as an inhibitor of nematode trehalose-6-phosphate phosphatases .

- Methods of Application: Recombinant TPPs were subjected to a two-tiered screening approach to evaluate several diverse compound groups with respect to their potential as TPP inhibitors .

- Results: N-(Phenylthio)phthalimide was identified as an inhibitor of nematode TPPs with apparent K ivalues of . μM and . μM against the enzymes from the zoonotic roundworms Ancylostoma ceylanicumand Toxocara canis, respectively .

3. Synthesis of Phenyl (3-Trimethoxysilylpropyl)-Disulfide

- Application Summary: N-(Phenylthio)phthalimide is used as a reagent in the synthesis of phenyl (3-trimethoxysilylpropyl)-disulfide .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

4. Synthesis of N-phenyl Phthalimides

- Application Summary: N-(Phenylthio)phthalimide is used in the design and synthesis of N-phenyl phthalimides as potent protoporphyrinogen oxidase inhibitors .

- Methods of Application: A series of novel phthalimide derivatives were designed by molecular docking studies targeting the crystal structure of mitochondrial PPO from tobacco . The derivatives were synthesized and characterized, and their herbicidal activities were subsequently evaluated .

- Results: The herbicidal bioassay results showed that some compounds had good herbicidal activities . One of them showed excellent herbicidal efficacy against A. retroflexus and B. campestris via the small cup method and via pre-emergence and post-emergence spray treatments .

5. Sulfenylation of Ylides and β−Keto Esters

- Application Summary: N-(Phenylthio)phthalimide may be used in the sulfenylation of ylides and β−keto esters .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

6. Synthesis of N-(Aryl/Alkylsulfenyl)Succinimides

- Application Summary: N-(Phenylthio)phthalimide has been widely employed as a new alternative sulfenylating reagent in the field of organic synthesis .

- Methods of Application: These compounds are readily accessible, safe, and more stable than toxic, unstable, and foul-smelling thiols .

- Results: The specific results or outcomes obtained were not detailed in the source .

4. Synthesis of N-phenyl Phthalimides

- Application Summary: N-(Phenylthio)phthalimide is used in the design and synthesis of N-phenyl phthalimides as potent protoporphyrinogen oxidase inhibitors .

- Methods of Application: A series of novel phthalimide derivatives were designed by molecular docking studies targeting the crystal structure of mitochondrial PPO from tobacco . The derivatives were synthesized and characterized, and their herbicidal activities were subsequently evaluated .

- Results: The herbicidal bioassay results showed that some compounds had good herbicidal activities . One of them showed excellent herbicidal efficacy against A. retroflexus and B. campestris via the small cup method and via pre-emergence and post-emergence spray treatments .

5. Sulfenylation of Ylides and β−Keto Esters

- Application Summary: N-(Phenylthio)phthalimide may be used in the sulfenylation of ylides and β−keto esters .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

6. Synthesis of N-(Aryl/Alkylsulfenyl)Succinimides

- Application Summary: N-(Phenylthio)phthalimide has been widely employed as a new alternative sulfenylating reagent in the field of organic synthesis .

- Methods of Application: These compounds are readily accessible, safe, and more stable than toxic, unstable, and foul-smelling thiols .

- Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

When handling N-(Phenylthio)phthalimide, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Orientations Futures

Propriétés

IUPAC Name |

2-phenylsulfanylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHKBABHRKQHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408577 | |

| Record name | N-(Phenylthio)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Phenylthio)phthalimide | |

CAS RN |

14204-27-4 | |

| Record name | N-(Phenylthio)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

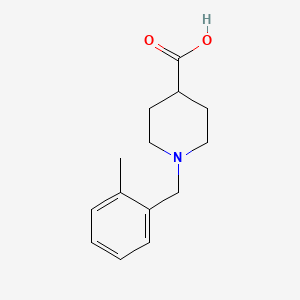

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)

![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)

![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)

![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)